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molecular formula C7H7NO4 B1223332 2-(Hydroxymethyl)-4-nitrophenol CAS No. 39224-61-8

2-(Hydroxymethyl)-4-nitrophenol

Cat. No. B1223332
M. Wt: 169.13 g/mol
InChI Key: JEIYIXDNZKATLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07427608B2

Procedure details

This compound was prepared by reduction of 2-methoxy-5-nitrobenzaldehyde methyl hemiacetal using a method similar to that described for preparing 2-hydroxymethyl-4-nitrophenol in 76% yield: MP 121-122° C.; 1H NMR (DMSO-d6, 500 MHz) δ 8.22 (d, 1H, J=1.22 Hz), 8.16 (dd, 1H, J=2.7 and 9.1), 7.16 (d, 1H, J=8.9 Hz), 4.50 (s, 2H), 3.90 (s, 3H).
Name
2-methoxy-5-nitrobenzaldehyde methyl hemiacetal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][CH:3](O)[C:4]1[CH:9]=[C:8]([N+:10]([O-:12])=[O:11])[CH:7]=[CH:6][C:5]=1[O:13][CH3:14].OCC1C=C([N+]([O-])=O)C=CC=1O>>[CH3:14][O:13][C:5]1[CH:6]=[CH:7][C:8]([N+:10]([O-:12])=[O:11])=[CH:9][C:4]=1[CH2:3][OH:2]

Inputs

Step One
Name
2-methoxy-5-nitrobenzaldehyde methyl hemiacetal
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C1=C(C=CC(=C1)[N+](=O)[O-])OC)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC1=C(C=CC(=C1)[N+](=O)[O-])O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
COC1=C(CO)C=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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